molecular formula C15H17ClN4O2S B2814956 8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176070-03-2

8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2814956
CAS No.: 2176070-03-2
M. Wt: 352.84
InChI Key: BEQZDMKCHXGJCW-UHFFFAOYSA-N
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Description

8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C15H17ClN4O2S and its molecular weight is 352.84. The purity is usually 95%.
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Biological Activity

The compound 8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a triazole ring and a chlorobenzenesulfonyl group, which are known to influence its biological interactions. The presence of the triazole moiety is significant due to its established role in various pharmacological applications.

Research indicates that compounds similar to This compound exhibit biological activities primarily through the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) . These interactions can lead to stimulant effects akin to those observed with cocaine but with potentially different pharmacokinetic profiles.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines and its potential neuropharmacological effects:

  • Dopamine Transporter Inhibition : The compound has shown promising results as a selective inhibitor of DAT, with IC50 values in the low nanomolar range (7-43 nM) . This suggests a strong potential for use in treating conditions like cocaine addiction.
  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For example, in assays against pancreatic cancer cell lines (CFPAC1), derivatives of similar structures returned GI50 values indicating moderate effectiveness .
CompoundCell LineGI50 (μM)
35CFPAC116
36CFPAC156

Structure-Activity Relationship (SAR)

The structural modifications on the triazole and bicyclic components significantly influence biological activity. The introduction of various substituents on the benzene ring and modifications to the azabicyclo structure have been explored to optimize binding affinity and selectivity for DAT .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to This compound :

  • Cocaine Addiction Models : In animal models designed to simulate cocaine addiction, compounds exhibiting similar pharmacological profiles have demonstrated reduced cocaine-seeking behavior when administered prior to cocaine exposure .
  • Cancer Treatment Trials : Early-phase clinical trials are ongoing for derivatives targeting specific cancer types, leveraging their ability to inhibit key transporters involved in tumor growth and metastasis.

Properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c16-11-2-1-3-15(8-11)23(21,22)20-12-4-5-13(20)10-14(9-12)19-7-6-17-18-19/h1-3,6-8,12-14H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZDMKCHXGJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC(=CC=C3)Cl)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.